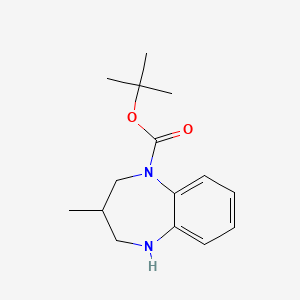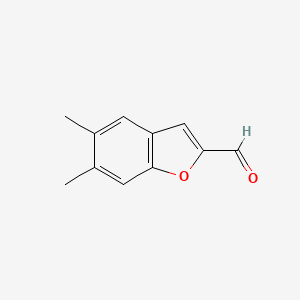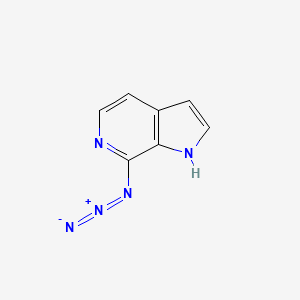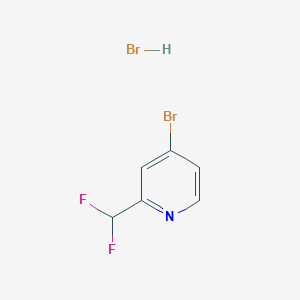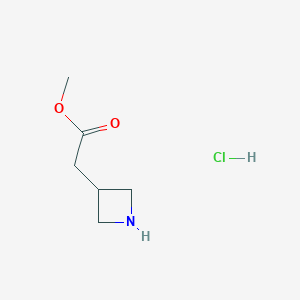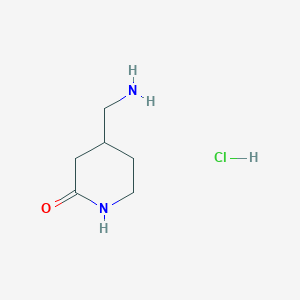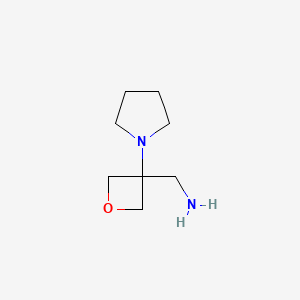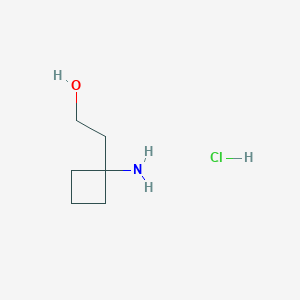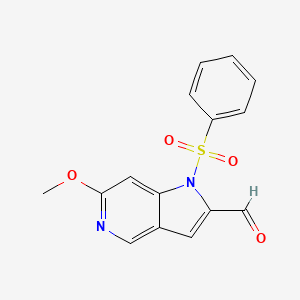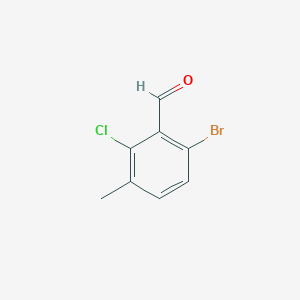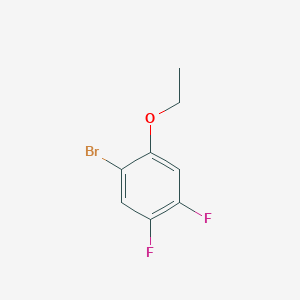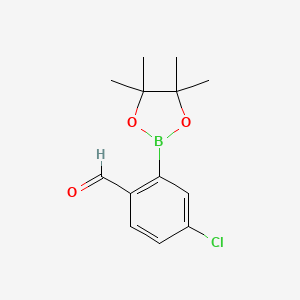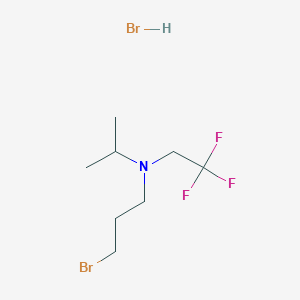
(3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide
Vue d'ensemble
Description
“(3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide” is a chemical compound with a wide range of potential applications in various fields of research and industry. It is commonly used as a reagent to introduce propylamine group to the molecular skeleton .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromopropyl group, a propan-2-yl group, and a 2,2,2-trifluoroethyl group attached to an amine group . The molecular weight is 343.02 g/mol.Applications De Recherche Scientifique
Process Safety in Synthesis
The research by Likhite et al. (2016) demonstrates a safe and scalable synthesis technique for a related compound using a process safety-driven strategy. This study emphasizes the importance of selecting thermally stable compounds and applying safety principles to define optimal reaction parameters. The focus here is on the synthetic route and the thermal stability imparted by protecting groups, highlighting the compound's utility in synthesis processes that prioritize safety and scalability.(Likhite et al., 2016)
Carbon Dioxide Capture
Bates et al. (2002) explored the use of a derivative for carbon dioxide capture, detailing a new ionic liquid that reacts reversibly with CO2. This ionic liquid sequesters CO2 efficiently, showcasing the compound's potential in environmental applications, specifically for carbon capture technologies that aim to reduce greenhouse gas emissions.(Bates et al., 2002)
Catalysis and Chemical Transformations
Zhao et al. (2010) developed task-specific ionic liquids (TSILs) for catalyzing Knoevenagel condensation in aqueous media. By immobilizing these TSILs on mesoporous silicas, they achieved high efficiency and reusability in the catalysis process. This study exemplifies the compound's utility in enhancing chemical reactions, contributing to greener and more efficient synthetic methodologies.(Zhao et al., 2010)
Synthesis of Heterocycles
The synthesis and structural characterization of various heterocycles, as explored by multiple researchers, underline the compound's versatility in creating complex molecular structures. These studies shed light on the methodologies for creating heterocycles, which are crucial in pharmaceuticals and materials science.(Reddy & Prabhakaran, 2011)
Antimicrobial Activity
Gottschaldt et al. (2006) investigated silver(I) complexes based on novel tripodal thioglycosides derived from a reaction involving a related compound. These complexes exhibit broad-spectrum antimicrobial activities, presenting a potential application in developing new antimicrobial agents with lower cytotoxicity compared to traditional treatments.(Gottschaldt et al., 2006)
Propriétés
IUPAC Name |
3-bromo-N-propan-2-yl-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrF3N.BrH/c1-7(2)13(5-3-4-9)6-8(10,11)12;/h7H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPADOAJJGMUYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCBr)CC(F)(F)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



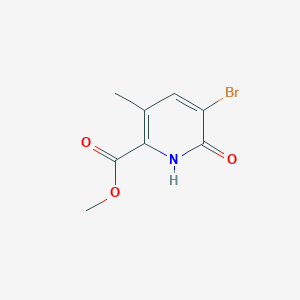
![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/structure/B1377558.png)
